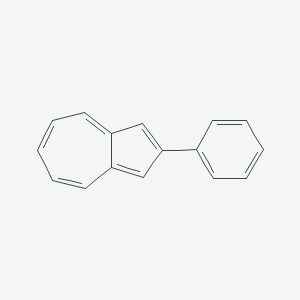
2-phenylazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenylazulene is an aromatic hydrocarbon with a unique structure characterized by a fused system of five- and seven-membered rings. This compound is known for its intense blue color, which is quite distinct from its isomer, naphthalene, which is colorless . This compound has a molecular formula of C₁₆H₁₂ and a molecular weight of 204.27 g/mol . Its unique structure and properties make it an interesting subject of study in various fields of chemistry and material science.
Métodos De Preparación
The synthesis of azulene derivatives, including 2-phenylazulene, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials . One common method involves the reaction of these starting materials with olefins, active methylenes, enamines, and silyl enol ethers . For instance, the reaction of 2H-cyclohepta[b]furan-2-ones with silyl enol ethers through an [8+2] cycloaddition reaction can yield 2-arylazulenes . This method typically requires high temperatures, around 190°C, to achieve good to excellent yields .
Análisis De Reacciones Químicas
2-phenylazulene undergoes various types of chemical reactions, including electrophilic substitution reactions at the 1- and 3-positions and nucleophilic addition reactions at the 2-, 4-, 6-, and 8-positions . Common reagents used in these reactions include olefins, active methylenes, enamines, and silyl enol ethers . Major products formed from these reactions include various azulene derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Azulene and its derivatives have found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, azulene derivatives are used as colorimetric sensors for various analytes due to their unique absorption spectra . In biology and medicine, azulene derivatives have shown potential in anti-inflammatory, antibacterial, and anti-ulcer therapies . For instance, the sulfonate of 1-ethyl-5-isopropylazulene has been reported to exhibit high anti-ulcer activity . Additionally, azulene derivatives are being explored for their potential use in optoelectronic devices and organic electronics .
Mecanismo De Acción
The mechanism of action of azulene, 2-phenyl- involves its interaction with various biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition results in the compound’s anti-inflammatory effects. Additionally, azulene derivatives can interact with macrophages to stimulate the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Comparación Con Compuestos Similares
2-phenylazulene can be compared with other similar compounds such as naphthalene, pentalene, and heptalene. While naphthalene is colorless, azulene is known for its intense blue color . Pentalene and heptalene, like azulene, are non-alternant non-benzenoid hydrocarbons that exhibit unique optical and electronic properties . azulene’s distinct structure, with its fused five- and seven-membered rings, sets it apart from these other compounds . Additionally, azulene derivatives have been shown to have unique applications in optoelectronics and medicinal chemistry, further highlighting their uniqueness .
Propiedades
Número CAS |
19227-07-7 |
|---|---|
Fórmula molecular |
C16H12 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
2-phenylazulene |
InChI |
InChI=1S/C16H12/c1-3-7-13(8-4-1)16-11-14-9-5-2-6-10-15(14)12-16/h1-12H |
Clave InChI |
VUKMMANDBUENJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=CC3=C2 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC=CC=CC3=C2 |
Key on ui other cas no. |
19227-07-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















